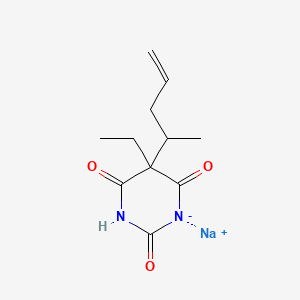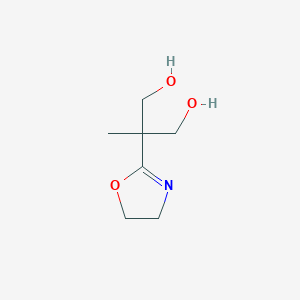![molecular formula C13H12BrClN2O B14496306 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 63008-28-6](/img/structure/B14496306.png)
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H12BrClN2O It is a pyridinium salt that features a brominated aniline group and an oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of 4-bromoaniline with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyridinium salt. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxoethyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex pyridinium-based compounds .
Scientific Research Applications
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The brominated aniline group and the pyridinium moiety play crucial roles in its binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chloroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Fluoroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Methoxyanilino)-2-oxoethyl]pyridin-1-ium chloride
Uniqueness
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target molecules compared to its chloro, fluoro, or methoxy analogs .
Properties
CAS No. |
63008-28-6 |
|---|---|
Molecular Formula |
C13H12BrClN2O |
Molecular Weight |
327.60 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C13H11BrN2O.ClH/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16;/h1-9H,10H2;1H |
InChI Key |
FZZPSHUOIPXRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


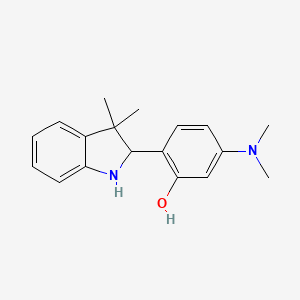
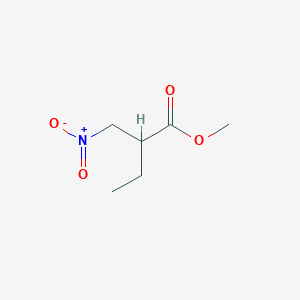
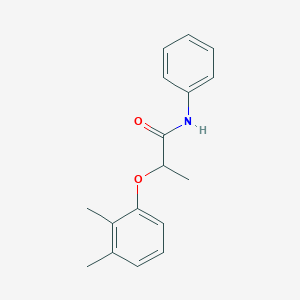
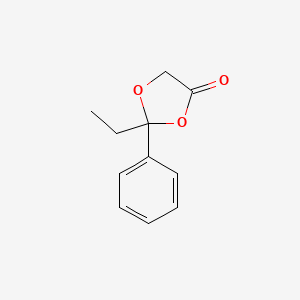
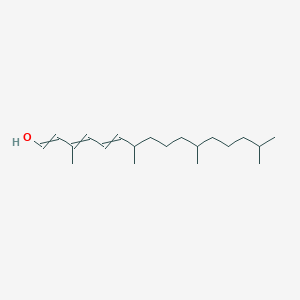
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)

![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
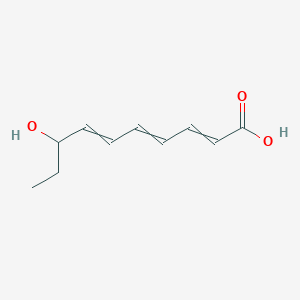
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
